molecular formula C9H8N2O2 B3178889 Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate CAS No. 853685-78-6

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate

Cat. No.: B3178889
CAS No.: 853685-78-6
M. Wt: 176.17
InChI Key: ZUHGKNJPPTUPIH-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl ester group at the 2-position. Its structure enables diverse chemical modifications, making it a valuable intermediate in pharmaceutical synthesis. Key applications include its role in developing kinase inhibitors and targeted therapies, as evidenced by its use in Merck Patent GmbH's recent patents for substituted derivatives (Examples 25.1, 37.1, and 71.2) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-amino-2-bromopyridine with suitable reagents to form the desired pyrrolopyridine structure . The reaction conditions often involve the use of bases and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrrolopyridine derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate has the molecular formula C9H8N2O2C_9H_8N_2O_2 and a molecular weight of approximately 164.17 g/mol. The compound features a pyrrole ring fused with a pyridine ring, which contributes to its distinctive chemical behavior and biological interactions.

Medicinal Chemistry

This compound is being explored as a lead compound in drug discovery due to its potential therapeutic effects. Research indicates that derivatives of this compound may exhibit:

  • Anticancer Activity : Studies have shown that compounds within this class can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression. For instance, modifications to the structure have enhanced efficacy against specific cancer cell lines .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against various bacterial strains, indicating potential for development as an antimicrobial agent .
  • Neuroprotective Effects : Some derivatives have been studied for their ability to protect neuronal cells from damage, suggesting applications in neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical reactions, including:

  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, making it useful for creating diverse derivatives .
  • Cyclization Reactions : It can participate in cyclization reactions to form larger polycyclic structures, which are often of interest in pharmaceutical chemistry .

Biological Research

Research into the biological activities of this compound has revealed several promising applications:

  • Targeting Enzymes and Receptors : The compound has been shown to interact with various biological targets, including enzymes involved in metabolic pathways and receptors implicated in disease processes .
  • Potential as an Antidiabetic Agent : Some studies suggest that derivatives may enhance insulin sensitivity and glucose uptake in cells, indicating potential for treating diabetes .

Case Study 1: Anticancer Activity

A study published in Pharmaceutical Research examined the anticancer properties of this compound derivatives against ovarian and breast cancer cell lines. Results indicated moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity toward healthy cells. This suggests a selective action that could be harnessed for therapeutic purposes .

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyrrolo derivatives highlighted the antimicrobial activity of this compound against multiple bacterial strains. This study points to the compound's potential as a candidate for developing new antibiotics .

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Pyrrolo-Pyridine Core

Positional Isomerism

  • Pyrrolo[3,2-c]pyridine vs. Pyrrolo[3,2-b]pyridine :
    • Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (similarity score: 0.88) differs in the fusion position of the pyrrole and pyridine rings, leading to distinct electronic properties. This positional change alters resonance structures, affecting dipole moments and binding affinities .
    • Example : Methyl 1H-pyrrolo[3,2-c]pyridine-4-carboxylate (similarity: 0.77) shows reduced similarity due to the ester group at the 4-position, which impacts solubility and reactivity .

Functional Group Modifications

  • Chloro vs. Methoxy Substituents :
    • 5-Chloro derivatives (e.g., 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid) exhibit lower yields (71%) compared to 5-methoxy analogues (80–85%) during hydrolysis, likely due to steric and electronic effects .
    • 4-Substituted Derivatives :
  • Methyl 4-chloro derivatives serve as precursors for alkoxy substitutions (e.g., 4-propoxy, 72% yield; 4-trifluoroethoxy, 79% yield) via Pd-catalyzed cross-coupling .
  • Hydroxylation of 4-chloro to 4-hydroxy (93% yield under acidic conditions) enhances polarity, as seen in NMR shifts (δ 7.24 ppm for aromatic protons) .

Ester Hydrolysis

  • Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate undergoes efficient hydrolysis to the carboxylic acid (95% yield with NaOH), critical for prodrug activation .
  • Comparative Stability : Ethyl esters (e.g., ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate) show similar reactivity but require harsher conditions (2 h reflux vs. 1 h for methyl esters) .

Catalytic Methods

  • Pd catalysts (e.g., t-BuBrettPhosPdG3) enable efficient substitutions at the 4-position, with yields >70% for trifluoroethoxy and propoxy groups .

Physicochemical Properties

Compound HPLC Rt (min) Key NMR Shifts (δ, ppm) LogP (Predicted)
Methyl 4-trifluoroethoxy derivative 1.48 7.90 (d, J=6.0 Hz), 4.92 (q, J=8.5 Hz) 2.1
Methyl 4-hydroxy derivative N/A 7.24 (s), 3.81 (s, OCH3) -0.5
Ethyl 5-chloro derivative N/A N/A 1.8
  • Lipophilicity : Trifluoroethoxy and benzyl groups increase LogP, enhancing membrane permeability .

Biological Activity

Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), efficacy in disease models, and potential mechanisms of action.

Chemical Structure and Properties

This compound has the molecular formula C9H8N2O2C_9H_8N_2O_2 and features a pyrrole ring fused to a pyridine structure. The specific arrangement of nitrogen atoms within the heterocyclic framework contributes to its reactivity and biological properties.

Anticancer Activity

One of the prominent areas of research for this compound is its anticancer potential. Studies indicate that derivatives of the pyrrolo[3,2-c]pyridine scaffold exhibit potent inhibition against various kinases involved in cancer progression. For instance, a related compound demonstrated an IC50 value of 0.025 μM against MPS1 kinase, showcasing its potential as an anticancer agent through selective inhibition mechanisms .

CompoundTarget KinaseIC50 (μM)Activity
CCT251455MPS10.025Potent
Other DerivativesVarious0.12 - 0.55Moderate to High

Antimycobacterial Activity

The compound also shows promise against Mycobacterium tuberculosis. In vitro studies have reported that certain derivatives possess minimum inhibitory concentrations (MIC) below 0.15 μM, indicating strong antimycobacterial properties . The structural modifications significantly influence the activity, with esters performing notably better than nitriles or amides.

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : The compound stabilizes inactive conformations of target kinases, thereby inhibiting their autophosphorylation and subsequent signaling pathways that lead to cancer cell proliferation .
  • Antimycobacterial Mechanism : The efficacy against M. tuberculosis may involve disruption of metabolic pathways essential for bacterial survival, although specific mechanisms remain under investigation .

Case Studies

Case Study 1: Cancer Cell Line Evaluation
In a study involving HCT116 human colon cancer cells, this compound derivatives exhibited dose-dependent antiproliferative effects. The most potent derivative showed a GI50 value of 0.55 μM, demonstrating significant promise for further development in cancer therapy .

Case Study 2: Antimycobacterial Assessment
A series of pyrrolo[3,2-c]pyridine derivatives were evaluated for their activity against M. tuberculosis. The most active compound displayed an MIC of 5 μM, indicating potential for development into new antituberculosis agents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, hydrolysis of methyl 4-chloro derivatives (e.g., methyl 4-chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate) using aqueous NaOH in ethanol at 45°C yields carboxylate intermediates, which can be acidified to recover the free acid or further functionalized . Key parameters include:

  • Catalyst System : t-BuBrettPhosPdG3 with t-BuBrettPhos ligand for Buchwald-Hartwig amination or alkoxylation .
  • Solvent : THF or toluene/THF mixtures (0.4 M concentration) .
  • Temperature : 80–120°C for 12–22 hours .
  • Workup : Trituration with EtOAc or column chromatography (0–80% EtOAc in cyclohexane) .

Q. How can purification challenges arising from tautomeric equilibria be addressed?

Methodological Answer: Tautomerism in pyrrolopyridine derivatives complicates NMR characterization. To mitigate this:

  • Derivatization : Introduce non-labile substituents (e.g., methyl or trifluoroethoxy groups) to stabilize the tautomeric form. For instance, methylation at the N1 position (as in 1-methyl derivatives) simplifies NMR interpretation .
  • Low-Temperature NMR : Conduct experiments at reduced temperatures (e.g., 0°C) to slow tautomeric interconversion.
  • X-ray Crystallography : Resolve ambiguity via crystal structure determination, as demonstrated for TrkA kinase inhibitors containing analogous scaffolds .

Q. Advanced Research Challenges

Q. How can computational methods guide structural optimization for biological activity?

Methodological Answer:

  • Molecular Docking : Use Glide docking (Schrödinger Suite) to predict binding poses against target proteins. This method combines systematic ligand sampling with OPLS-AA force field optimization, achieving <1 Å RMSD accuracy in 50% of cases .
  • SAR Analysis : Correlate substituent effects (e.g., electron-withdrawing groups at C4) with activity. For example, trifluoroethoxy groups enhance metabolic stability in kinase inhibitors .
  • ADMET Prediction : Employ QSAR models to assess solubility (e.g., logP <3) and cytochrome P450 interactions.

Q. How to resolve contradictory spectroscopic data during characterization?

Methodological Answer: Contradictions in NMR or HPLC-MS data often arise from residual solvents, tautomerism, or byproducts. Strategies include:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ions (e.g., m/z 275.0579 [M+H]+ for trifluoroethoxy derivatives) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous proton/carbon signals. For example, cross-peaks between H7 and C2 resolve pyrrole-pyridine connectivity .
  • HPLC Purity Analysis : Ensure >95% purity via gradient elution (e.g., YMC-Triart C18 column, 0.1% formic acid/acetonitrile) .

Q. What strategies enable regioselective functionalization at the C4 position?

Methodological Answer:

  • Directed Metallation : Use Pd-catalyzed C–H activation with directing groups (e.g., carboxylate esters) to install substituents .
  • Halogen Exchange : Replace chloride with alkoxy/amino groups via SNAr reactions. For example, Cs2CO3 and trifluoroethanol yield 4-trifluoroethoxy derivatives .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., N1 with Boc groups) to direct functionalization .

Q. How to analyze stability under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to 0.1 N HCl (24 h, 60°C), 0.1 N NaOH (24 h, 60°C), and H2O2 (3%, 8 h) to identify degradation products via LC-MS.
  • Kinetic Solubility Assays : Measure solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) using nephelometry.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C (heating rate: 10°C/min) .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reaction yields across literature reports?

Methodological Answer: Yield variations often stem from differences in:

  • Catalyst Loading : t-BuBrettPhosPdG3 at 4 mol% vs. 8 mol% alters turnover frequency .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) accelerate SNAr but increase side reactions vs. THF .
  • Substrate Purity : Residual moisture or amines in starting materials reduce coupling efficiency.

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-4-6-5-10-3-2-7(6)11-8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHGKNJPPTUPIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of compound 6-c (6 g, 17.4 mmol) and Cs2CO3 (CAS 534-17-8) (17 g, 52.2 mmol) in methanol (70 mL) and THF (140 mL) was stirred at 15° C. for 12 h. The solvent was removed under vacuum. H2O (30 mL) was added and the mixture was extracted with ethyl acetate (30 mL×3). The organic layer was washed with brine and dried over Na2SO4. The solvent was evaporated under vacuum to yield product 6-d as a white powder (1.39 g, 46%).
Name
compound 6-c
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6 g
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Cs2CO3
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17 g
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70 mL
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Quantity
140 mL
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solvent
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Synthesis routes and methods II

Procedure details

Add to a 0° C. solution of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1, 3.24 g, 22.19 mmol) in methanol under argon, sodium cyanide (5.44 g, 111 mmol) and manganese dioxide (9.65 g, 111 mmol). Stir the reaction mixture for 5 h, filter through Celite® and dilute with 500 ml EtOAc. Wash the organic layer with water (2×) and brine, dry over sodium carbonate, filter, and concentrate to provide the title compound (3.27 g) as a pure tan solid. Prepare 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid amide 6b-1 from 5b-1 by any of the above described procedures for the synthesis compound 6a-1 from ethyl ester 4a-1.
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3.24 g
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reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

Scheme 3 discloses a synthesis of 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester 5b-1. In Scheme 3, step h, a mixture of (3-iodo-pyridin-4-yl)carbamic acid 1,1-dimethylethyl ester (7b-1), 3,3-diethoxy-1-propyne, a base such as for example triethylamine or Hunig's base (N,N-diisopropylethylamine), dichlorobis(triphenylphospine)palladium(II) and copper iodide is heated in a suitable solvent such as for example dry DMF under an inert atmosphere at about 90° C. for about three hours. The reaction mixture is cooled to about 70° C. and treated with a suitable base such as for example 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), followed by stirring for about three hours at about 70° C. and then stirring at room temperature for about twelve hours. The reaction mixture is poured into ethyl acetate, washed with water and brine and the organic phase dried, filtered and concentrated to provide 2-(diethoxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester (8b-1) which is purified by chromatography or other methods as are well known to one skilled in the art. As shown in Scheme 3, step i, hydrolysis of compound 8b-1 is effected under acidic conditions to afford 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde. Treatment of 8b-1 with a mineral acid such as for example hydrochloric acid for a suitable period of time such as about 20 hours at room temperature affords a mixture of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1) and 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester after isolation and chromatographic separation of the product mixture by methods well known to one skilled in the art. Acidic hydrolysis of 2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester by refluxing with a suitable acid such as for example trifluoroacetic acid and a suitable solvent such as for example dichloromethane affords 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde, 9b-1. As shown in Scheme 3, step j, treatment of 1H-pyrrolo[3,2-c]pyridine-2-carboxaldehyde (9b-1) in a suitable solvent such as methanol with sodium cyanide and manganese dioxide with cooling at about 0° C. and stirring for about five hours provides 1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid methyl ester 5b-1 after filtering, washing with water and isolation by methods as are well known to one skilled in the art.
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2-formyl-1H-pyrrolo[3,2-c]pyridine-1-carboxylic acid 1,1-dimethylethyl ester
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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